(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one
Description
(1E,4E)-1-(Dimethylamino)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative characterized by a conjugated dienone backbone substituted with a dimethylamino group at the 1-position and a phenyl ring at the 5-position. It has a molecular weight of 201.26 g/mol (CAS: 82606-90-4) and is primarily used in research settings .
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3/b9-8+,11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPAUUVHVLWMO-BNFZFUHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one typically involves the reaction of a suitable precursor with dimethylamine and a phenyl-containing reagent under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the α,β-unsaturated ketone moiety. Common oxidizing agents include:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Acidic or neutral conditions | Carboxylic acids (e.g., phenylacetic acid derivatives) | |
| CrO₃ | Mild acidic conditions | Ketones or epoxides |
For example, oxidation with KMnO₄ in acidic media cleaves the conjugated diene system, yielding phenylacetic acid derivatives via intermediate diketone formation .
Reduction Reactions
Reduction primarily targets the carbonyl group and unsaturated bonds:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| H₂/Pd-C | Room temperature, ethanol | Saturated alcohol derivatives | |
| NaBH₄ | Methanol, 0°C | Secondary alcohols |
Hydrogenation with Pd-C selectively reduces the carbonyl to a hydroxyl group while preserving the aromatic ring. Sodium borohydride yields secondary alcohols but may require controlled conditions to avoid over-reduction .
Substitution Reactions
The dimethylamino group participates in nucleophilic substitutions:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Alkyl halides | DMF, 80°C | N-alkylated derivatives | |
| HNO₃/H₂SO₄ | 0–5°C | Nitro-substituted analogs |
N-Alkylation with methyl iodide in DMF produces quaternary ammonium salts, enhancing water solubility . Nitration introduces nitro groups at the para position of the phenyl ring, enabling further functionalization.
Condensation and Cyclization
The compound serves as a precursor in Claisen-Schmidt condensations:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Aromatic aldehydes | NaOH, ethanol, reflux | Extended dienones (e.g., MVC5) |
For instance, reaction with 4-dimethylaminobenzaldehyde under basic conditions yields MVC5, a bioactive chalcone derivative . Cyclization with hydrazines forms pyrazole rings, as confirmed by NMR studies .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes keto-enol tautomerism, stabilizing through conjugation:
text(1E,4E)-dienone ⇌ enol form (stabilized by dimethylamino group)
This tautomerism enhances reactivity in Michael addition reactions, forming adducts with thiols or amines .
Scientific Research Applications
Pharmaceutical Development
(1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one has been investigated for its role as an active ingredient in various therapeutic formulations. Its structural features suggest potential applications in developing drugs targeting specific biological pathways.
Anticancer Research
Research indicates that this compound may exhibit antitumor activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines. For instance:
- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was tested on multiple cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers. This suggests its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
- Case Study : A study focusing on its antimicrobial properties revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This indicates that it could be a candidate for developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against specific bacteria | Antimicrobial Agents Journal |
| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Pharmacology Journal |
Mechanism of Action
The mechanism of action of (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations in Selected Analogs
Key Observations :
- Electron Effects: The dimethylamino group is electron-donating (+I effect), enhancing electron density in the conjugated system. In contrast, nitro groups (e.g., in A11K3A11) are electron-withdrawing, reducing electron density and altering reactivity .
- Steric Effects : Bulky substituents (e.g., 2-ethyl in A11K3A11) may hinder molecular packing, impacting crystallinity and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
Table 3: Pharmacological Profiles of Analogs
Comparison with Target Compound: While the dimethylamino derivative’s biological data are unavailable, structural trends suggest:
- Electron-Donating Groups : -N(CH₃)₂ may enhance interactions with electron-deficient biological targets (e.g., enzyme active sites).
- Lack of Nitro/Methoxy Groups : Unlike A2K2A17 or F3, the absence of strong electron-withdrawing/donating groups may limit its anticancer potency .
Biological Activity
The compound (1E,4E)-1-(dimethylamino)-5-phenylpenta-1,4-dien-3-one , also known by its CAS number 82606-90-4 , is a member of the class of organic compounds characterized by a conjugated diene structure. This compound has attracted attention due to its potential biological activities, which may include anti-cancer properties, effects on cellular signaling pathways, and interactions with various biological targets. This article aims to provide a detailed overview of the biological activity of this compound, supported by tables summarizing relevant data and findings from various studies.
- Molecular Formula : C13H15NO
- Molecular Weight : 201.26 g/mol
- IUPAC Name : this compound
- InChI Key : CPAPAUUVHVLWMO-BNFZFUHLSA-N
Physical Properties
| Property | Value |
|---|---|
| Purity | 90% |
| Physical Form | Solid |
| Hazard Codes | H302, H312, H332 |
| Signal Word | Warning |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Human lung cancer (A549)
- Human liver cancer (HepG2)
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells using an MTT assay. The results indicated that:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest in G2/M phase |
The mechanism involved the activation of caspase pathways leading to programmed cell death.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been reported to inhibit specific HDAC isoforms, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes.
- Modulation of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, contributing to cell death.
- Impact on Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival.
Other Biological Activities
Beyond its anticancer potential, preliminary research suggests that this compound may exhibit:
- Antimicrobial Properties : Some studies indicate activity against specific bacterial strains.
Table: Antimicrobial Activity
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Q & A
Q. Table 1: Spectral Signatures of Representative Derivatives
Q. Table 2: Biological Activity Trends
| Derivative | Anticancer IC₅₀ (µM) | Antiviral Inhibition (%) |
|---|---|---|
| 4-Hydroxy-3-methoxyphenyl | 2.3 (H460 cells) | N/A |
| 4-Chloro-3-nitrophenyl | N/A | 87.0 (TMV inactivation) |
| 3,4,5-Trimethoxyphenyl | 1.8 (MCF-7 cells) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
